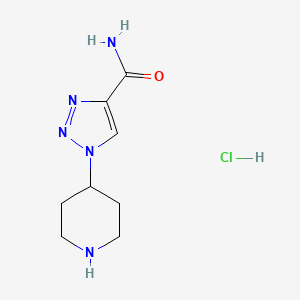

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Vue d'ensemble

Description

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H14ClN5O and its molecular weight is 231.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets

Result of Action

Piperidine derivatives have been associated with a range of biological activities, including antimicrobial and anticancer effects . The specific effects of this compound require further investigation.

Activité Biologique

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, with the chemical formula C8H14ClN5O and a molecular weight of 231.68 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, potential as an anticancer agent, and other relevant pharmacological effects.

| Property | Value |

|---|---|

| Chemical Formula | C8H14ClN5O |

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | 1-piperidin-4-yltriazole-4-carboxamide; hydrochloride |

| PubChem CID | 86276578 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of triazole derivatives, including this compound. A notable study demonstrated that related compounds exhibited selective cytotoxic activity against various cancer cell lines. For instance, derivatives of triazole showed comparable antiproliferative potency to doxorubicin in Jurkat T-cells, indicating their potential as anticancer agents. The mechanisms involved include:

- Induction of Apoptosis : The compound caused morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing.

- DNA Damage : It was found to induce DNA fragmentation without direct intercalation into DNA molecules, suggesting a unique mechanism of action that may involve mitochondrial pathways and reactive oxygen species (ROS) generation .

Mechanistic Studies

Mechanistic insights into the biological activity of this compound indicate that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound's ability to alter mitochondrial membrane potential further supports its role in inducing apoptosis through mitochondrial pathways .

Comparative Studies

A comparative analysis of various triazole derivatives has been conducted to assess their biological activities. Below is a summary of findings from selected studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Piperidin-4-yl)-1H-triazole | Jurkat T-cells | 5.0 | Induces apoptosis via mitochondrial damage |

| N-(4-thiocyanatophenyl)-triazole | Various cancer lines | 3.0 | DNA damage and apoptosis |

| Doxorubicin | Jurkat T-cells | 0.5 | DNA intercalation and topoisomerase inhibition |

Case Studies

Several case studies have explored the therapeutic potential of triazole derivatives:

- Study on Antiproliferative Effects : A study published in Frontiers in Pharmacology evaluated the antiproliferative effects of various triazole derivatives against different cancer cell lines. The study highlighted that compounds similar to 1-(Piperidin-4-yl)-1H-triazole showed significant growth inhibition compared to standard chemotherapeutics .

- Mechanistic Investigation : Another investigation focused on the mechanistic pathways activated by triazole derivatives. It was found that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their potential use as targeted therapies for cancer .

Applications De Recherche Scientifique

Structural Information

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride demonstrated efficacy against various bacterial strains. The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. A case study involving derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The proposed mechanism includes the induction of apoptosis in cancer cells through various pathways, such as the activation of caspases and modulation of Bcl-2 family proteins.

Central Nervous System (CNS) Effects

Due to its piperidine moiety, this compound may exhibit CNS activity. Research has suggested that similar compounds can act as anxiolytics or antidepressants. A pharmacological evaluation indicated that the compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including arthritis and cardiovascular diseases. Preliminary studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers. This reinforces the need for further exploration into its mechanism of action and potential clinical applications.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride?

Methodological Answer:

The synthesis of piperidine-triazole derivatives typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by functionalization of the piperidine moiety. For example, similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution between piperidine derivatives and halogenated aromatic precursors under alkaline conditions, followed by HCl treatment to form the hydrochloride salt . Key steps include:

- Triazole formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-triazole synthesis.

- Piperidine coupling : Introduce the piperidine group via SN2 substitution or reductive amination.

- Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product. Validate purity via HPLC (≥95%) and NMR .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (¹H NMR) and carbon skeleton (¹³C NMR). For example, the piperidine ring protons resonate at δ 2.5–3.5 ppm, while triazole protons appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns.

- HPLC : Assess purity using a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase .

- Elemental Analysis : Confirm Cl⁻ content (theoretical vs. experimental) to validate salt stoichiometry .

Advanced Question: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

Leverage reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways and transition states. For instance, ICReDD’s approach combines quantum chemical calculations (DFT for activation energies) and information science to screen solvents, catalysts, and temperatures . Steps include:

- Parameterization : Input reactant structures (SMILES notation) and potential catalysts (e.g., CuI for CuAAC).

- Simulation : Model reaction kinetics and thermodynamics to predict optimal conditions (e.g., 60°C, DMF solvent).

- Validation : Compare computational yields with small-scale lab experiments. Adjust parameters iteratively .

Advanced Question: How do environmental factors (pH, temperature) affect the stability of this compound?

Methodological Answer:

Design accelerated stability studies :

- pH Stability : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C/60°C. Piperidine derivatives are prone to hydrolysis under acidic conditions (pH < 4), while triazoles degrade in strong bases (pH > 9) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in airtight containers under nitrogen to prevent oxidation .

- Light Sensitivity : Conduct photostability testing (ICH Q1B guidelines) under UV/visible light .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

Adhere to SDS guidelines for piperidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect hydrochloride salts in sealed containers for incineration (avoid aqueous release due to ecotoxicity) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Apply systematic variation and dose-response analysis :

- Assay Reproducibility : Test activity across multiple cell lines (e.g., HEK293, HeLa) and animal models.

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., free piperidine) that may skew results .

- Structural Analog Comparison : Compare with derivatives (e.g., methyl-substituted triazoles) to isolate structure-activity relationships (SAR) .

Advanced Question: What strategies enhance solubility for in vivo studies?

Methodological Answer:

- Salt Screening : Test counterions (e.g., citrate, maleate) to improve aqueous solubility beyond the hydrochloride form .

- Co-solvent Systems : Use PEG-400 or cyclodextrins in PBS (pH 7.4) for intravenous formulations.

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to increase lipophilicity for oral absorption .

Basic Question: What analytical techniques confirm the absence of synthetic byproducts?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., unreacted azide intermediates) with MRM transitions.

- NMR Diffusion-Ordered Spectroscopy (DOSY) : Differentiate between the target compound and byproducts based on diffusion coefficients .

Advanced Question: How can machine learning predict novel derivatives with improved bioactivity?

Methodological Answer:

- Dataset Curation : Compile bioactivity data (IC50, Ki) from public databases (e.g., ChEMBL) for QSAR modeling.

- Feature Selection : Use molecular descriptors (e.g., logP, topological polar surface area) to train random forest or neural network models.

- Validation : Synthesize top-predicted derivatives and test in vitro .

Advanced Question: What methodologies assess the compound’s environmental impact?

Methodological Answer:

- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates .

Propriétés

IUPAC Name |

1-piperidin-4-yltriazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCKWABIFLGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707602-60-5 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.